![molecular formula C13H17Cl3OSi B14265946 Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane CAS No. 138454-54-3](/img/no-structure.png)
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane is a complex organosilicon compound characterized by its unique structure, which includes a trichlorosilane group attached to an ethyl chain with an undec-10-ene-6,8-diyn-1-yl ether
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane typically involves the reaction of trichlorosilane with an appropriate alkyne or alkene precursor. One common method is the hydrosilylation reaction, where trichlorosilane reacts with an alkyne or alkene in the presence of a catalyst, such as platinum or rhodium complexes, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the trichlorosilane group to silane or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, such as silicon-based polymers and nanocomposites.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Nanotechnology: It is employed in the fabrication of nanostructures and as a precursor for silicon-based nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.
Mecanismo De Acción
The mechanism of action of Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane involves its ability to form stable bonds with various substrates through its reactive trichlorosilane group. This reactivity allows it to participate in a wide range of chemical transformations, making it a valuable reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Trichlorosilane: A simpler compound with similar reactivity but lacking the complex ethyl chain.
Trimethylsilyl Compounds: These compounds have similar silicon-based reactivity but differ in their substituents.
Organosilicon Ethers: Compounds with similar ether linkages but different silicon-containing groups.
Uniqueness
Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane is unique due to its combination of a trichlorosilane group with a long-chain alkyne and alkene moiety. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in materials science and organic synthesis.
Propiedades
| 138454-54-3 | |
Fórmula molecular |
C13H17Cl3OSi |
Peso molecular |
323.7 g/mol |
Nombre IUPAC |
trichloro(2-undec-10-en-6,8-diynoxyethyl)silane |
InChI |
InChI=1S/C13H17Cl3OSi/c1-2-3-4-5-6-7-8-9-10-11-17-12-13-18(14,15)16/h2H,1,7-13H2 |
Clave InChI |
VTIMMHOMVNEHPB-UHFFFAOYSA-N |
SMILES canónico |
C=CC#CC#CCCCCCOCC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


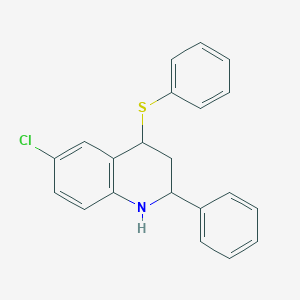
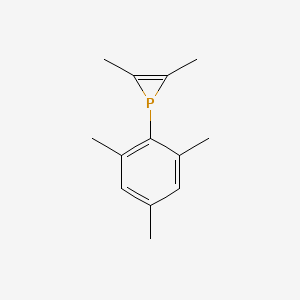
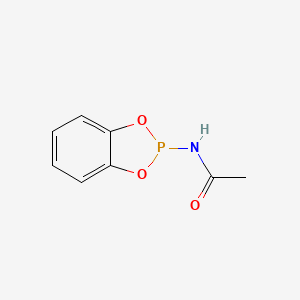


![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
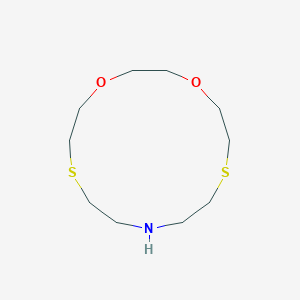
![[2-(Acetyloxy)phenoxy]acetic acid](/img/structure/B14265923.png)
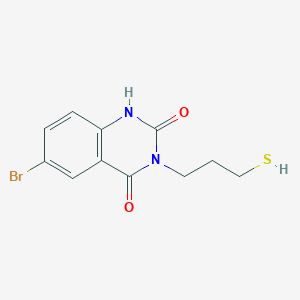
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
